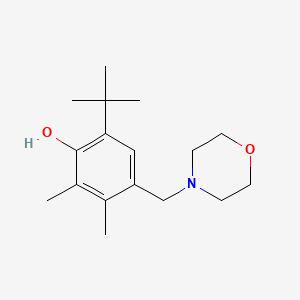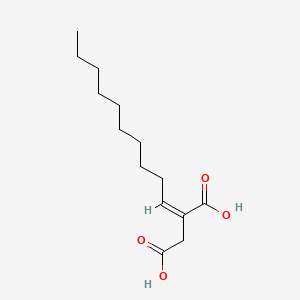
2-Decylidenesuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylidenesuccinic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of succinic acid, characterized by the presence of a decylidene group attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylidenesuccinic acid typically involves the reaction of succinic acid with decanal in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Succinic acid and decanal
Catalyst: Acidic or basic catalyst
Conditions: Elevated temperature, solvent (e.g., toluene)
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Decylidenesuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the decylidene group to a decyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of decylsuccinic acid.
Reduction: Formation of 2-decyloctanedioic acid.
Substitution: Formation of various substituted succinic acid derivatives.
Scientific Research Applications
2-Decylidenesuccinic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Decylidenesuccinic acid involves its interaction with specific molecular targets and pathways. The decylidene group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar structural features but lacking the decylidene group.
Adipic Acid: Another dicarboxylic acid with a longer carbon chain.
Glutaric Acid: A dicarboxylic acid with a five-carbon chain.
Uniqueness: 2-Decylidenesuccinic acid is unique due to the presence of the decylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dicarboxylic acids and contributes to its specific reactivity and applications.
Properties
CAS No. |
5768-45-6 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2Z)-2-decylidenebutanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h10H,2-9,11H2,1H3,(H,15,16)(H,17,18)/b12-10- |
InChI Key |
XMNQOFCTLYALPR-BENRWUELSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C(/CC(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCCC=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


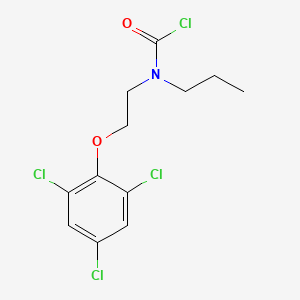

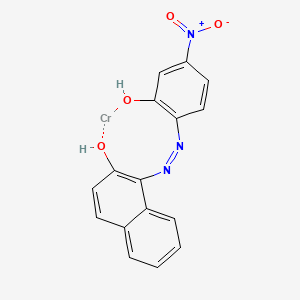


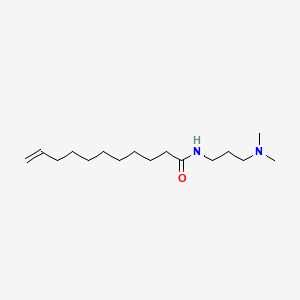

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
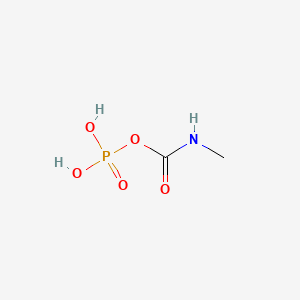
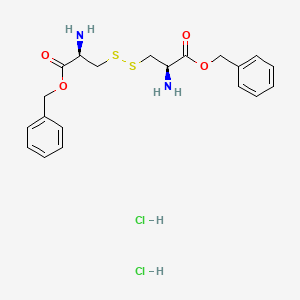


![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
